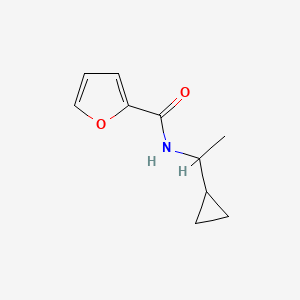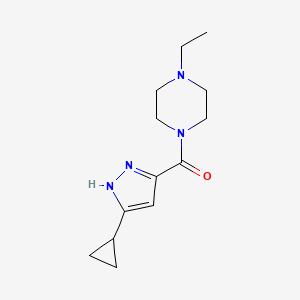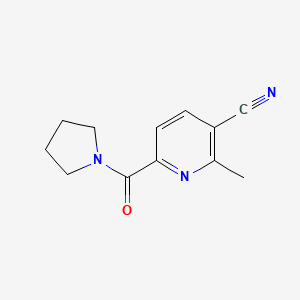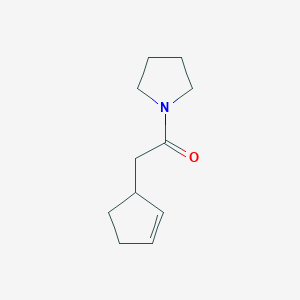
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide (CTC) is a chemical compound that belongs to the family of triazole carboxamides. It is a white crystalline solid that is soluble in polar solvents like methanol, ethanol, and water. CTC has been studied extensively due to its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide is not completely understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic to human cells, making it a safe option for use in research studies. However, one limitation of using this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide. One possible direction is to investigate the potential use of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the use of this compound as a corrosion inhibitor in the petroleum industry. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits antitumor, antifungal, and antibacterial activities and has been used as a corrosion inhibitor and as a ligand in metal complexes. While its mechanism of action is not completely understood, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and to disrupt cell wall synthesis in fungi and bacteria. Future research can explore the potential use of this compound as a therapeutic agent for cancer treatment and as a corrosion inhibitor in the petroleum industry.
Métodos De Síntesis
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide can be synthesized using several methods, including the reaction of cyclohexylamine with methyl phenyl ketone, followed by the reaction of the resulting product with triazole-4-carboxylic acid. Another method involves the reaction of 1-phenyl-1-cyclohexylamine with triazole-4-carboxylic acid chloride.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide has been used in various scientific research studies due to its unique properties. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been used as a corrosion inhibitor and as a ligand in metal complexes.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(13-8-4-2-5-9-13)16(21)15-12-20(18-17-15)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHOUPPPJRKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
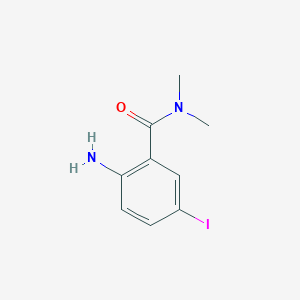
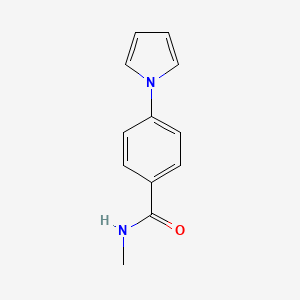
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
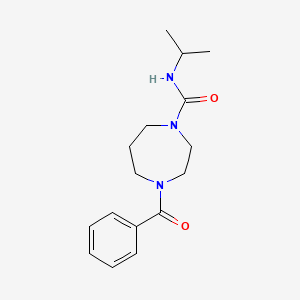
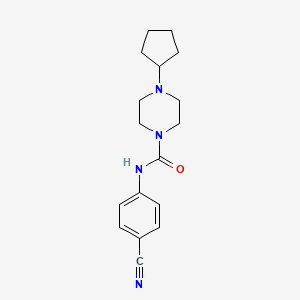

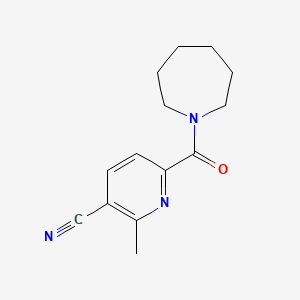
![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)
